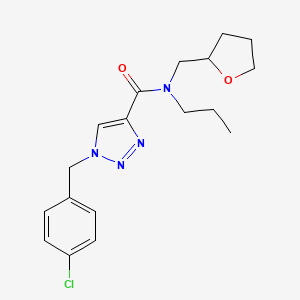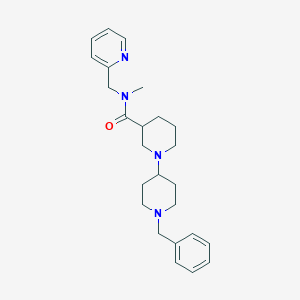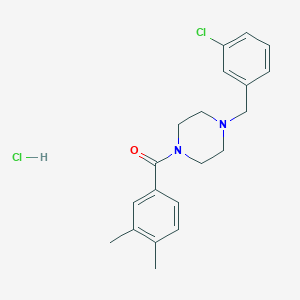![molecular formula C21H14ClN3O4 B6010807 2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B6010807.png)
2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BM212 and has been synthesized using different methods, including the Suzuki-Miyaura cross-coupling reaction.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes, including inflammation and cell growth. BM212 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, a protein that inhibits the activity of NF-κB.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, BM212 has been found to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6. It also reduces the level of reactive oxygen species (ROS) and prevents oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide in lab experiments is its potential application in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, BM212 has also been found to have anti-inflammatory and anti-oxidant properties. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.
Orientations Futures
There are several future directions for the research on 2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide. One of the future directions is to study its potential application in the treatment of other diseases, including neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, the development of more efficient synthesis methods for BM212 could lead to its potential application in various fields of scientific research.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to determine the full potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has been achieved using different methods. One of the most commonly used methods is the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-(3-methylphenyl)-1,3-benzoxazole-5-boronic acid in the presence of a palladium catalyst and a base. The reaction produces this compound as the final product.
Applications De Recherche Scientifique
2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. It has been found to inhibit the growth of cancer cells by inducing apoptosis. Additionally, BM212 has also been studied for its anti-inflammatory and anti-oxidant properties.
Propriétés
IUPAC Name |
2-chloro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O4/c1-12-3-2-4-13(9-12)21-24-18-10-14(5-8-19(18)29-21)23-20(26)16-7-6-15(25(27)28)11-17(16)22/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTILGFJYDNHNHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6010741.png)
![6-chloro-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B6010756.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6010757.png)

![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B6010771.png)
![1-(2-methoxyethyl)-5-{[4-(3-pyridinylmethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6010777.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(4,4,4-trifluorobutyl)-3-piperidinyl]propanamide](/img/structure/B6010785.png)
![2-amino-4-[2-(dimethylamino)pyrimidin-5-yl]-6-(4-hydroxyphenyl)-5-methylnicotinonitrile](/img/structure/B6010798.png)

![(1,4-dioxan-2-ylmethyl)methyl{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6010812.png)
![N-(6-ethyl-2-mercapto-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-pyridinecarboxamide](/img/structure/B6010816.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-3-methoxypropanamide](/img/structure/B6010828.png)

